molecular formula C6H9N3O2S B13314257 (3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

(3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Cat. No.: B13314257
M. Wt: 187.22 g/mol
InChI Key: QCNKVVAMACAZFR-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a unique compound characterized by the presence of an amino group, a thiadiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and thiadiazole groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound in drug discovery and development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino and thiadiazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A compound with a similar amino group and a different heterocyclic ring.

    4-Methyl-1,2,3-triazole: Another compound with a similar methyl group and a different ring structure.

    3-Amino-4-methylbenzoate: A compound with a similar amino and methyl group but a different core structure.

Uniqueness

(3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m1/s1

InChI Key

QCNKVVAMACAZFR-SCSAIBSYSA-N

Isomeric SMILES

CC1=C(SN=N1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(SN=N1)C(CC(=O)O)N

Origin of Product

United States

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